5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol
Description
5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol is a fluorinated alkyne alcohol featuring a 4-bromophenyl substituent. The compound combines a hydroxyl group, a trifluoromethyl moiety, and an alkyne bond, making it a versatile intermediate for pharmaceutical and materials science applications. Key features include:
- 4-Bromophenyl group: Enhances lipophilicity and influences π-π stacking interactions.
- Trifluoromethyl group: Improves metabolic stability and electron-withdrawing effects.
- Alkyne bond: Enables click chemistry or further functionalization.
Properties
IUPAC Name |
5-(4-bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O/c12-9-6-4-8(5-7-9)2-1-3-10(16)11(13,14)15/h4-7,10,16H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQPCQJZELQXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCC(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol typically involves the coupling of a bromophenyl derivative with a trifluoromethylated alkyne. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural components allow for the exploration of:
- Antiviral Agents: The trifluoromethyl group is known to enhance the metabolic stability of compounds, making them suitable candidates for antiviral drug development.
- Anticancer Compounds: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromophenyl moiety may enhance selectivity towards cancerous cells.
Organic Synthesis
The compound can serve as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations:
-
Trifluoromethylation Reactions: The presence of the trifluoromethyl group enables the compound to participate in trifluoromethylation reactions, which are valuable in synthesizing fluorinated organic compounds.
Reaction Type Conditions Outcome Trifluoromethylation TBAF, Toluene Formation of trifluoromethylated products - Cross-Coupling Reactions: The bromine atom can be utilized in cross-coupling reactions such as Suzuki or Heck reactions, facilitating the formation of complex organic molecules.
Material Science
Due to its unique properties, 5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol is explored in material science:
-
Fluorinated Polymers: The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance.
Property Improvement Thermal Stability Enhanced due to fluorination Chemical Resistance Increased due to bromine and fluorine content
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of structurally similar compounds found that derivatives with trifluoromethyl groups exhibited significant antiviral activity against influenza viruses. This suggests that 5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol could be a candidate for further antiviral research.
Case Study 2: Synthesis of Fluorinated Compounds
In a recent publication, researchers demonstrated the successful use of this compound in synthesizing novel fluorinated heterocycles through a one-pot reaction involving trifluoromethylation and cyclization. This method showcased its utility as a precursor for more complex fluorinated structures.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromophenyl group can interact with aromatic residues in proteins, potentially modulating their activity. The alkyne functionality can participate in click chemistry reactions, facilitating the conjugation of the compound to biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromophenyl-Containing Analogues
(a) 4-(4-Bromophenyl)-thiazole and Pyrazole Derivatives
- Example: 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole . Structural Differences: Replaces the alkyne and hydroxyl groups with a thiazole-pyrazole-triazole scaffold.
(b) 5-(4-Bromophenyl)-1,3,4-oxadiazole Derivatives
- Example : 3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX2) .
- Key Data :
- IR : 1640–1680 cm⁻¹ (oxadiazole C=N stretch).
- 1H-NMR : Aromatic protons at δ 7.81–8.00; hydroxyl singlet at δ 12.00.
- Comparison : The oxadiazole ring provides planar geometry and electron-deficient characteristics, differing from the target compound’s alkyne and hydroxyl groups.
Table 1: Bromophenyl Derivatives Comparison
Trifluoromethyl-Containing Analogues
(a) 5-(4-Bromophenyl)-2-(trifluoromethyl)furan-3-carboxamide
- Example: Compound 47y . Synthesis: Uses HBTU/DIPEA coupling agents, similar to peptide synthesis. Impact of -CF₃: Increases lipophilicity (logP) and resistance to oxidative metabolism compared to non-fluorinated analogs.
(b) Ethyl 5-(4-Bromophenyl)-1-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate .
- Key Features : Combines a pyrrole ring with hydrazine and ester groups.
- Comparison : The trifluoromethyl group in the target compound may enhance bioavailability relative to the pyrrole’s ester functionality.
Table 2: Trifluoromethyl Group Impact
| Compound | -CF₃ Position | logP (Estimated) | Metabolic Stability |
|---|---|---|---|
| Target Compound | Pent-4-yn-2-ol | ~2.8 | High |
| Compound 47y | Furan-3-carboxamide | ~3.1 | Moderate |
| Pyrrole derivative | N/A | ~2.5 | Low |
Hydroxyl and Alkyne Functionalization
(a) (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol .
- Structural Role : The hydroxyl group participates in hydrogen bonding, akin to the target compound.
- Divergence : Replaces the alkyne with a triazole-sulfanyl group, altering solubility and reactivity.
(b) UV-Induced Oxadiazole Formation .
- Example : 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole.
- Synthesis : Relies on photochemical cyclization, contrasting with the target compound’s likely metal-catalyzed alkyne reactions.
Biological Activity
5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its applications in pharmacology.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H10BrF3O
- Molecular Weight : 303.10 g/mol
- CAS Number : 30752-18-2
The presence of the bromophenyl group and trifluoromethyl moiety suggests significant lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing bromophenyl and trifluoromethyl groups exhibit notable antimicrobial properties. For instance, a study demonstrated that derivatives of bromophenyl compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is hypothesized to involve disruption of bacterial cell membranes.
Anticancer Potential
The trifluoromethyl group enhances the lipophilicity of the compound, facilitating cellular uptake. Preliminary studies have shown that 5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's ability to inhibit cell proliferation was linked to the modulation of key signaling pathways involved in cell survival .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it was found to inhibit certain cytochrome P450 enzymes involved in drug metabolism, which could lead to drug-drug interactions when co-administered with other pharmaceuticals .
Synthesis and Derivatives
The synthesis of 5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol typically involves a multi-step process starting from commercially available halogenated phenols. A common method includes:
- Formation of the Alkynyl Intermediate : Utilizing a Sonogashira coupling reaction between a brominated phenyl compound and a terminal alkyne.
- Trifluoromethylation : Employing trifluoromethylating reagents such as CF3I or CF3SO2Na under copper-catalyzed conditions.
- Hydroxylation : Converting the alkyne to an alcohol using standard reduction techniques.
Case Study 1: Antimicrobial Efficacy
In a controlled study, various concentrations of 5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol were tested against E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating promising antimicrobial activity compared to standard antibiotics .
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 8 | 10 |
| 16 | 20 |
| 32 | 30 |
Case Study 2: Cancer Cell Line Studies
In vitro studies on MCF-7 cells revealed that treatment with 5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol resulted in a dose-dependent decrease in cell viability:
| Treatment (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
